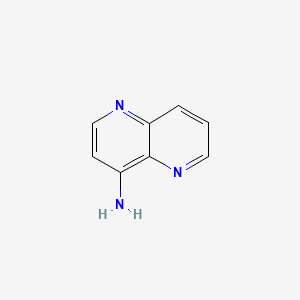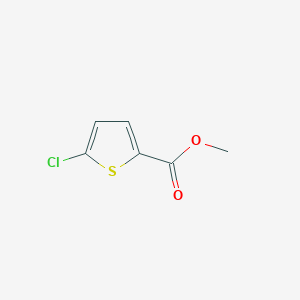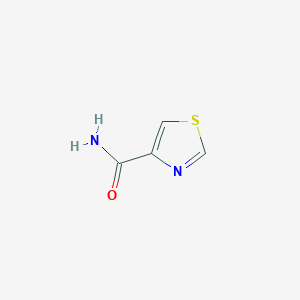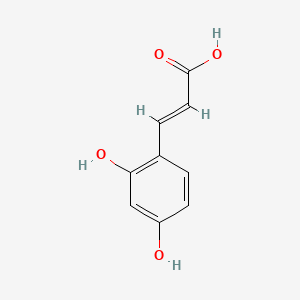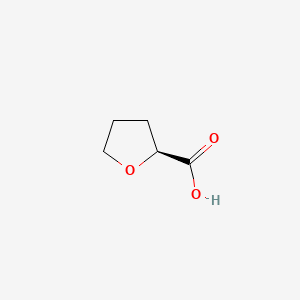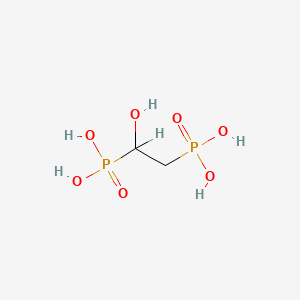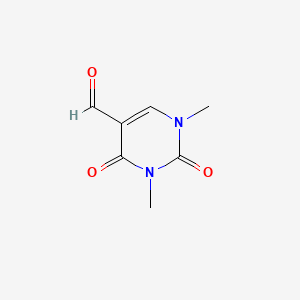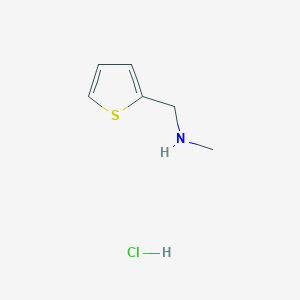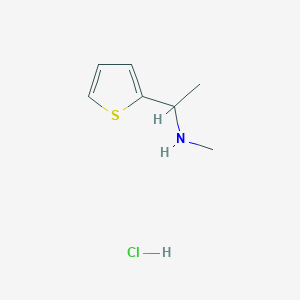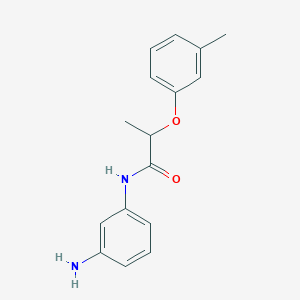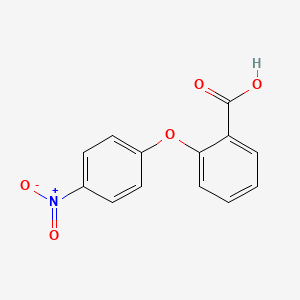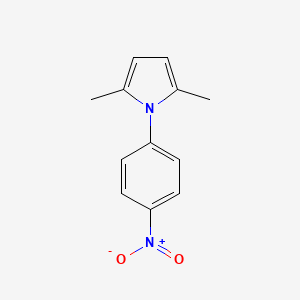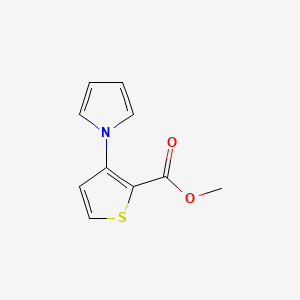
methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate
Vue d'ensemble
Description
Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate is a chemical compound with the molecular formula C10H9NO2S . It has a molecular weight of 207.25 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate consists of a thiophene ring attached to a pyrrole ring via a carboxylate ester linkage . The InChI code for this compound is 1S/C10H9NO2S/c1-13-10(12)9-8(4-7-14-9)11-5-2-3-6-11/h2-7H,1H3 .Physical And Chemical Properties Analysis
Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate has a molecular weight of 207.25 g/mol . It has a topological polar surface area of 59.5 Ų and a complexity of 216 . The compound has a rotatable bond count of 3 and does not have any hydrogen bond donors . It has 3 hydrogen bond acceptors .Applications De Recherche Scientifique
Reactivity in Catalyzed Arylations
Methyl 3-(pyrrol-1-yl)thiophene-2-carboxylate has been studied for its reactivity in palladium-catalyzed direct arylation. Research demonstrates that the substance can be selectively arylated at different positions on the thiophene ring. This allows for the creation of thiophenes with various aryl units, which are significant in the development of complex organic compounds (Imen Smari et al., 2015).
Electrochromic Device Applications
Another study explored the use of derivatives of methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate in the synthesis of soluble conducting polymers. These polymers show potential for use in electrochromic devices due to their switching ability and electronic properties (Serhat Variş et al., 2006).
Mass Spectrometry Characterization
In mass spectrometry, the electron impact and chemical ionization mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates were examined. This study contributes to the understanding of the fragmentation patterns of these compounds, which is crucial for their identification and analysis in complex mixtures (L. V. Klyba et al., 2019).
Synthesis of Antimicrobial Agents
A study focused on synthesizing derivatives of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate demonstrated potential antimicrobial activity. This research indicates that such compounds, related to methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate, could be used in the development of new antimicrobial agents (M. Hublikar et al., 2019).
Applications in Organic Synthesis
Research on the distant functionalization of thiophene moieties in electrophilic reactions highlighted the use of methyl thiophene-2-carboxylate derivatives. These compounds served as synthetic equivalents in the production of long-chain esters with specific functional groups, demonstrating their utility in organic synthesis (Yang et al., 2000).
Role in Photovoltaic Cells
The synthesis and characterization of carboxylated thiophene co-polymers, which include methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate derivatives, were explored for their use in photovoltaic cells. This indicates the compound's potential in renewable energy technologies (J. Fernando & G. Senadeera, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-pyrrol-1-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9-8(4-7-14-9)11-5-2-3-6-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNQCKPHPLFYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334999 | |
| Record name | Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |
CAS RN |
74772-16-0 | |
| Record name | Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

